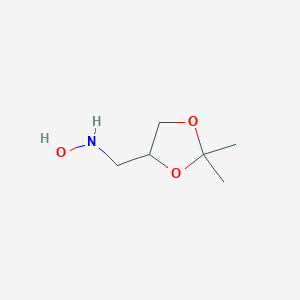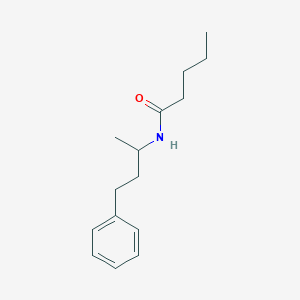
2,3,4,6-Tetra-O-bencil-D-glucono-1,5-lactona
Descripción general
Descripción
2,3,4,6-Tetra-O-benzyl-D-glucono-1,5-lactone is a chemical compound with the molecular formula C34H34O6 and a molecular weight of 538.63 g/mol . It is a derivative of D-gluconic acid and is often used in organic synthesis and biochemical research . The compound is characterized by its tetra-O-benzyl protection, which makes it a valuable intermediate in the synthesis of various glucoside-containing compounds .
Aplicaciones Científicas De Investigación
2,3,4,6-Tetra-O-benzyl-D-glucono-1,5-lactone has a wide range of applications in scientific research:
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,6-Tetra-O-benzyl-D-glucono-1,5-lactone typically involves the benzylation of D-gluconic acid derivatives. One common method includes the use of benzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate . The reaction is carried out under reflux conditions to ensure complete benzylation of the hydroxyl groups .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product . The compound is then purified using techniques such as recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
2,3,4,6-Tetra-O-benzyl-D-glucono-1,5-lactone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding gluconic acid derivatives.
Reduction: Reduction reactions can convert it into different sugar alcohols.
Substitution: The benzyl groups can be substituted with other protective groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Substitution reactions often involve reagents like hydrogen bromide or hydrogen chloride in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions include various gluconic acid derivatives, sugar alcohols, and substituted glucosides .
Mecanismo De Acción
The mechanism of action of 2,3,4,6-Tetra-O-benzyl-D-glucono-1,5-lactone involves its interaction with specific enzymes and receptors in biological systems. The compound acts as a substrate for certain enzymes, leading to the formation of active metabolites that exert biological effects . The molecular targets and pathways involved include those related to carbohydrate metabolism and glucose regulation .
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
2,3,4,6-Tetra-O-benzyl-D-glucono-1,5-lactone is unique due to its specific lactone structure, which imparts distinct chemical properties and reactivity compared to other benzylated glucose derivatives . This uniqueness makes it particularly valuable in the synthesis of selective inhibitors and other specialized compounds .
Propiedades
IUPAC Name |
(3R,4S,5R,6R)-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H34O6/c35-34-33(39-24-29-19-11-4-12-20-29)32(38-23-28-17-9-3-10-18-28)31(37-22-27-15-7-2-8-16-27)30(40-34)25-36-21-26-13-5-1-6-14-26/h1-20,30-33H,21-25H2/t30-,31-,32+,33-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUBVLQDEIIUIQG-NXVJRICRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCC2C(C(C(C(=O)O2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC[C@@H]2[C@H]([C@@H]([C@H](C(=O)O2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H34O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20447897 | |
| Record name | (3R,4S,5R,6R)-3,4,5-Tris(benzyloxy)-6-[(benzyloxy)methyl]oxan-2-one (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20447897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
538.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13096-62-3 | |
| Record name | (3R,4S,5R,6R)-3,4,5-Tris(benzyloxy)-6-[(benzyloxy)methyl]oxan-2-one (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20447897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 13096-62-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can 2,3,4,6-Tetra-O-benzyl-D-glucono-1,5-lactone be used to synthesize C-glycosyl compounds?
A1: Yes, 2,3,4,6-Tetra-O-benzyl-D-glucono-1,5-lactone has been utilized in the synthesis of C-glycosyl oxazoles. [] Researchers reacted the lactone with ethyl isocyanoacetate in the presence of potassium hydride as a base. This reaction yielded the corresponding C-glycosyl oxazole as the major product, showcasing the lactone's versatility as a building block in carbohydrate chemistry. []
Q2: What are some alternative synthetic routes for incorporating 2,3,4,6-Tetra-O-benzyl-D-glucono-1,5-lactone into more complex structures?
A2: Aside from reactions with ethyl isocyanoacetate, 2,3,4,6-Tetra-O-benzyl-D-glucono-1,5-lactone can be utilized in the synthesis of spirocyclic acetals. [] One approach involves the reaction of the lactone with epoxides. Alternatively, direct dehydration between the lactone and diols can be achieved in the presence of a strong acid catalyst like concentrated sulfuric acid. [] This method provides access to a diverse array of spirocyclic acetals incorporating the glucono-1,5-lactone scaffold.
Q3: Has 2,3,4,6-Tetra-O-benzyl-D-glucono-1,5-lactone been used in the synthesis of complex carbohydrates?
A3: Yes, researchers have successfully utilized 2,3,4,6-Tetra-O-benzyl-D-glucono-1,5-lactone in the stereospecific synthesis of (6R,7R)-D-gluco-L-gulo-6,7-dodecodiulose-(6,2),(7,11). [] This complex carbohydrate was synthesized via the stereospecific addition of a lithioglucal derivative to 2,3,4,6-Tetra-O-benzyl-D-glucono-1,5-lactone. [] This example highlights the potential of this lactone in constructing complex carbohydrate frameworks.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Tert-butyl N-[(Z)-hex-2-enyl]carbamate](/img/structure/B126531.png)






![4-(Phenanthro[9,10-d]oxazol-2-yl)phenyl isothiocyanate](/img/structure/B126553.png)
